![molecular formula C30H34N4O3 B2472786 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868144-08-5](/img/no-structure.png)
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Various synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing this scaffold .
Molecular Structure Analysis
The compound consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. The molecular formula is C9H7N. The pyranoquinoline ring system is of particular interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
- Role of the Compound : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it widely applicable .
- Role of the Compound : It contributes to the synthesis of quinazolin-4(1H)-ones, which are versatile building blocks .
Suzuki–Miyaura Coupling Reagents
Biocompatible Scaffold Formation
Quinazolin-4(1H)-one Synthesis
Protodeboronation in Organic Synthesis
Oxazoloquinolone Formation
These applications highlight the versatility and impact of this intriguing compound across various scientific domains. Researchers continue to explore its potential in novel contexts, making it an exciting area of study. 🌟
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione' involves the condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid, followed by cyclization with acetic anhydride and sulfuric acid to form the final product.", "Starting Materials": [ "4-(benzyl(ethyl)amino)benzaldehyde", "5,5-dimethylcyclohexane-1,3-dione", "ammonium acetate", "acetic acid", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form the intermediate product.", "Step 2: Cyclization of the intermediate product with acetic anhydride and sulfuric acid to form the final product." ] } | |
Número CAS |
868144-08-5 |
Nombre del producto |
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione |
Fórmula molecular |
C30H34N4O3 |
Peso molecular |
498.627 |
Nombre IUPAC |
5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3 |
Clave InChI |
DCOQHIGWBMNLNO-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.